1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester
Description
Historical Context and Development
The development of 1-tert-butoxycarbonyl-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester emerges from the broader historical progression of piperidine chemistry and protective group methodology in organic synthesis. Piperidines have been recognized as among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. The incorporation of tert-butoxycarbonyl protecting groups into piperidine scaffolds represents a relatively modern advancement in synthetic methodology, allowing for selective protection and deprotection strategies that enable complex molecular construction.
The specific combination of the 4-chlorophenyl substituent with the piperidine-4-carboxylic acid methyl ester framework reflects the systematic exploration of structure-activity relationships in medicinal chemistry. This particular structural motif has gained prominence due to its presence in various pharmaceutical agents, particularly in the development of analgesics and antipsychotic medications. The chlorinated aromatic ring system provides specific electronic and steric properties that influence biological activity, while the ester functionality offers opportunities for further synthetic manipulation.
Historical research into related compounds has demonstrated the importance of the 4-(4-chlorophenyl) substitution pattern. For instance, 4-(4-chlorophenyl)-4-hydroxypiperidine has been extensively studied as a metabolite of haloperidol, a widely used antipsychotic medication. This connection highlights the broader therapeutic relevance of chlorophenyl-piperidine derivatives and provides context for the continued development of structurally related compounds.
Importance in Chemical Research
The significance of 1-tert-butoxycarbonyl-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester in chemical research extends across multiple domains of scientific inquiry. In pharmaceutical development, this compound serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly in the development of analgesics and antipsychotic medications. The structural complexity of the molecule, combining protective group chemistry with aromatic substitution and ester functionality, makes it an ideal candidate for exploring synthetic methodologies and reaction pathways.
The compound demonstrates particular utility in organic synthesis applications, where it is frequently used for the construction of complex molecules, allowing researchers to create diverse chemical structures efficiently. The presence of the tert-butoxycarbonyl protecting group enables selective synthetic transformations while maintaining the integrity of the piperidine nitrogen, a crucial consideration in multi-step synthetic sequences. This selectivity is essential for the development of sophisticated synthetic routes to bioactive compounds.
In drug design applications, the compound's unique structure makes it a valuable tool in structure-activity relationship studies, helping researchers optimize drug candidates for better efficacy and reduced side effects. The 4-chlorophenyl substituent provides a specific electronic environment that can be systematically modified to explore the relationship between molecular structure and biological activity. The methyl ester functionality offers additional opportunities for structural modification through hydrolysis, amidation, or reduction reactions.
Biochemical research applications include studies related to neurotransmitter systems, where the compound aids in understanding receptor interactions and potential therapeutic targets in neuropharmacology. The structural similarity to known bioactive compounds provides a foundation for investigating novel mechanisms of action and identifying new therapeutic opportunities.
Nomenclature and Classification
The systematic nomenclature of 1-tert-butoxycarbonyl-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester reflects the complex structural features present in this molecule. According to International Union of Pure and Applied Chemistry nomenclature principles, the compound is formally designated as 1-O-tert-butyl 4-O-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate. This naming convention clearly identifies the dual ester functionality present in the molecule, with distinct protecting groups on each carboxyl function.
Table 1: Molecular Identification and Classification Data
The compound belongs to several important chemical classifications. As a piperidine derivative, it is classified within the broader category of nitrogen-containing six-membered heterocyclic compounds. The presence of the tert-butoxycarbonyl group places it within the category of protected amino compounds, specifically those utilizing the tert-butoxycarbonyl protecting group strategy commonly employed in peptide and organic synthesis.
From a structural perspective, the molecule can be classified as a dicarboxylate ester, featuring both a tert-butyl ester and a methyl ester functionality. The 4-chlorophenyl substituent places the compound within the broader class of halogenated aromatic compounds, specifically those containing para-chlorinated benzene rings. The SMILES notation CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)OC provides a linear representation of the molecular structure that facilitates computational analysis and database searching.
Related Piperidine-based Compounds
The chemical landscape surrounding 1-tert-butoxycarbonyl-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester includes numerous structurally related piperidine derivatives that share common synthetic origins and potential applications. Understanding these relationships provides important context for the compound's role in broader research programs and synthetic strategies.
A closely related compound is 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid methyl ester, which lacks the 4-chlorophenyl substituent but maintains the core piperidine-dicarboxylate structure. This simpler analog, bearing the Chemical Abstracts Service number 124443-68-1, serves as an important synthetic intermediate and provides a direct structural comparison for understanding the electronic and steric effects of the chlorophenyl substitution.
Table 2: Comparative Analysis of Related Piperidine Compounds
Another significant related compound is 4-(4-chlorophenyl)-4-hydroxypiperidine, which shares the 4-chlorophenyl-piperidine core structure but lacks the carboxylate ester functionalities. This compound has been extensively studied as a metabolite of haloperidol and demonstrates the biological relevance of the chlorophenyl-piperidine structural motif in neuropharmacology applications.
The compound (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester represents another important structural variant that incorporates stereochemical specificity and positional isomerism. This compound demonstrates how subtle structural modifications can lead to different biological and chemical properties while maintaining the core structural framework.
Recent advances in piperidine derivative synthesis have revealed the importance of these compounds in pharmaceutical development. Multi-component reactions have proven particularly useful for synthesizing poly-substituted piperidine derivatives, with approaches including Michael/Mannich cascades and Knoevenagel/Michael/Mannich sequences providing access to diverse structural variants. These synthetic methodologies have enabled the efficient preparation of piperidine scaffolds with varying substitution patterns and stereochemical arrangements.
The development of green synthetic approaches has also influenced the preparation of piperidine derivatives. Water-mediated intramolecular cyclization reactions and the use of deep eutectic solvents represent environmentally conscious approaches to piperidine synthesis that may be applicable to the preparation of 1-tert-butoxycarbonyl-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester and related compounds.
Photochemical methods have emerged as another important synthetic strategy for accessing bicyclic piperidine derivatives. These approaches, utilizing [2+2] intramolecular cycloaddition reactions, demonstrate the continued evolution of synthetic methodologies for preparing complex piperidine-containing molecules. The scalability of these methods makes them particularly attractive for preparing pharmaceutical intermediates and research compounds.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(22)20-11-9-18(10-12-20,15(21)23-4)13-5-7-14(19)8-6-13/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEARXQYZYGUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678144 | |
| Record name | 1-tert-Butyl 4-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849106-01-0 | |
| Record name | 1-tert-Butyl 4-methyl 4-(4-chlorophenyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The preparation typically involves three main stages:
- Stage 1: Introduction of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen.
- Stage 2: Functionalization at the 4-position of the piperidine ring, specifically introducing the 4-(4-chlorophenyl) substituent.
- Stage 3: Conversion of the carboxylic acid group at the 4-position to the methyl ester.
These steps can be carried out sequentially or in a convergent manner depending on the starting materials and desired purity/yield.
Boc Protection of Piperidine Nitrogen
The Boc protection is a well-established method to protect the secondary amine in piperidine rings, facilitating further functionalization without unwanted side reactions.
- Reagents and Conditions: The piperidine or its carboxylic acid derivative is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium hydroxide in an organic solvent like dichloromethane or tetrahydrofuran (THF).
- Typical Procedure: For example, 4-piperidinecarboxylic acid is dissolved in an alkaline aqueous-organic medium (e.g., sodium hydroxide and THF), then treated with di-tert-butyl dicarbonate at 0 °C to room temperature for several hours (up to 16 hours) to yield 1-tert-butoxycarbonyl-4-piperidinecarboxylic acid.
- Yield and Purification: High yields (up to 99%) are reported with purification by aqueous extraction and silica gel chromatography using low percentages of methanol in chloroform as eluent.
Methyl Ester Formation
The final step converts the carboxylic acid group to the methyl ester, enhancing the compound's stability and suitability for further applications.
-
Direct Esterification: Using methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The reaction proceeds at room temperature over several hours.
Diazomethane Methylation: Trimethylsilyl diazomethane in hexanes is added dropwise to the Boc-protected carboxylic acid in acetonitrile/methanol mixture at 0 °C, followed by stirring at room temperature for several hours.
Purification: The crude product is purified by aqueous workup and silica gel chromatography.
- Yields: Yields of methyl ester formation are reported up to 90%, with high purity confirmed by NMR spectroscopy.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | 4-piperidinecarboxylic acid + di-tert-butyl dicarbonate, NaOH/THF, 0 °C to RT, 16 h | Up to 99 | Base can be NaOH or triethylamine; solvent THF or DCM |
| 2 | 4-(4-chlorophenyl) Substitution | Intermediate + 4-chlorophenyl Grignard reagent, anhydrous THF, N2 atmosphere, low temp | >75 | Molar ratio intermediate:Grignard ~1:2.3 |
| 3 | Methyl Ester Formation | (a) Methyl iodide + K2CO3 in DMF, RT, 3 h or (b) Trimethylsilyl diazomethane in MeCN/MeOH, 0 °C to RT, 3 h | Up to 90 | Purification by column chromatography |
Additional Research Findings and Notes
- Optimization: The use of N,O-dimethylhydroxylamine hydrochloride as an intermediate for amide formation before Grignard addition improves yield and reduces steps compared to conventional methods.
- Purity Control: Chromatographic purification and distillation are critical to achieving >98% purity necessary for pharmaceutical intermediates.
- Scalability: The described methods have been adapted for large-scale synthesis with consistent yield and purity, facilitating industrial application.
- Alternative Protecting Groups: While Boc is standard, other carbamate protecting groups were explored but Boc remains preferred due to ease of removal and stability during subsequent steps.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding piperidine-4-one derivative.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions. Reaction conditions may vary depending on the specific nucleophile and desired product.
Major Products Formed:
Oxidation: Piperidine-4-one derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidines and esters.
Scientific Research Applications
1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester exerts its effects depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as receptors or enzymes, leading to therapeutic effects. The exact molecular pathways involved would depend on the specific biological system and the desired outcome.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural differences and similarities with key analogues:
Key Observations:
- Lipophilicity : The 4-chlorophenyl group in the target compound increases lipophilicity (logP ~3.2) compared to unsubstituted analogues (logP ~1.8), enhancing blood-brain barrier permeability .
- Metabolic Stability : Electron-withdrawing groups (e.g., Cl, CF3) slow hepatic metabolism. For example, the methyl ester in the target compound is hydrolyzed 30% slower in human liver microsomes than ethyl esters .
- Reactivity: Allyl () and cyano () substituents enable further functionalization, whereas the 4-chlorophenyl group is typically retained in final drug candidates for receptor binding .
Physicochemical Properties
Notes:
- The target compound’s insolubility in water necessitates organic solvents (e.g., DCM, THF) for reactions, whereas unsubstituted analogues show marginal aqueous solubility .
- The Boc group in all compounds confers stability against nucleophilic attack but is cleavable under acidic conditions (e.g., TFA) .
Biological Activity
1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester is a piperidine derivative that has garnered attention in pharmaceutical research for its potential biological activities. This compound, characterized by its unique structural features, serves as a valuable building block in organic synthesis and drug development.
Chemical Structure and Properties
- Molecular Formula : C19H26ClN2O2
- CAS Number : 885500-37-8
- Molecular Weight : Approximately 348.88 g/mol
The compound contains a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in various chemical reactions, particularly in the synthesis of more complex pharmaceutical agents.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors or enzymes. The exact mechanisms can vary based on the biological context and the target system involved.
Biological Applications
This compound has several applications in biological research:
- Drug Development : It is utilized as a precursor in synthesizing novel therapeutic agents aimed at treating various diseases.
- Biological Studies : The compound is employed in studies to understand the interactions between small molecules and biological systems, aiding in the identification of potential drug candidates.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies have demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. For instance, compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation .
- Enzyme Interaction : Research indicates that piperidine derivatives can act as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The compound's structural features may enhance its binding affinity to these enzymes, potentially leading to therapeutic applications in oncology .
- Pharmacokinetic Profile : Preliminary assessments of pharmacokinetic properties suggest that compounds with similar structures exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development into drug formulations .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine | Hydroxyl group instead of carboxylic acid ester | Anticancer activity observed |
| 4-(4-Chlorophenyl)piperidine | Lacks Boc-protecting group | Moderate activity against specific targets |
Q & A
Q. What analytical techniques are recommended for structural confirmation of 1-Boc-4-(4-chlorophenyl)-4-piperidinecarboxylic acid methyl ester?
- Methodological Answer : A combination of 1H/13C NMR (to confirm backbone structure and substituent positions), 2D NMR (COSY, HSQC for connectivity), HPLC (≥98% purity verification), and FTIR (to identify ester carbonyl and Boc-protected amine groups) is essential. For stereochemical confirmation (e.g., cis/trans isomerism), chiral HPLC or polarimetry should be employed. Reference standards for comparative analysis can be sourced from pharmacopeial guidelines for related esters .
Q. What synthetic routes are reported for this compound?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Boc protection of the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP .
- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, depending on precursor availability .
- Step 3 : Esterification of the carboxylic acid using methyl iodide in the presence of a base like K₂CO₃ .
Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the target compound .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store as a crystalline solid at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group or ester moiety. Desiccants (e.g., molecular sieves) should be used to avoid moisture absorption, which can degrade the compound .
Advanced Research Questions
Q. How can computational chemistry predict key physicochemical properties of this compound?
- Methodological Answer : Use software like Schrödinger Suite or Gaussian to calculate:
- Polar Surface Area (PSA) : Predicts membrane permeability (e.g., PSA = 70.16 Ų suggests moderate bioavailability) .
- logP : Estimated via Molinspiration to assess lipophilicity (predicted logP ~3.2 for the methyl ester) .
- pKa : Computational tools (e.g., ACD/Labs) predict the Boc-protected amine pKa ≈8.65, influencing solubility in buffered solutions .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) for initial stock solutions, followed by dilution in PBS or cell media containing cyclodextrins to improve aqueous solubility .
- Surfactants : Polysorbate-80 (0.01–0.1%) can mitigate aggregation in in vitro assays .
- pH adjustment : For ionizable groups, prepare buffers near the compound’s pKa (e.g., pH 7.4 for the Boc-protected amine) .
Q. How can researchers resolve discrepancies in NMR data during structural elucidation?
- Methodological Answer :
- 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, particularly for overlapping signals in the aromatic/piperidine regions .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
- Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., tert-butyl 4-(phenylamino)piperidine-1-carboxylate) .
Q. What strategies optimize chiral purity during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Use (S)- or (R)-proline derivatives to induce asymmetry during piperidine ring formation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic ester intermediates enantioselectively .
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for analytical and preparative separations .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (e.g., IC50 vs. EC50) .
- Metabolic stability : Differences in esterase activity across models may alter methyl ester hydrolysis rates, affecting potency. Use LC-MS to quantify intact compound in biological matrices .
- Positive controls : Compare with known AMPK activators or opioid receptor ligands (if applicable) to validate assay conditions .
Q. Why do predicted and experimental pKa values diverge?
- Methodological Answer :
- Solvent effects : Computational pKa predictions assume aqueous conditions, while experimental values (e.g., via potentiometry) may use co-solvents like methanol, altering ionization .
- Steric hindrance : The bulky Boc group may shield the amine, reducing experimental basicity compared to predictions. Molecular dynamics simulations can model solvation effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
